3-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE
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Overview
Description
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves multiple steps, typically starting with the preparation of the benzothieno[2,3-d][1,2,3]triazinone core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Thieno 3′,2′ :4,5benzothieno[2,3-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C17H22N4O2S/c1-11-6-8-20(9-7-11)14(22)10-21-17(23)15-12-4-2-3-5-13(12)24-16(15)18-19-21/h11H,2-10H2,1H3 |
InChI Key |
YOXCUBVWILLNIQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Origin of Product |
United States |
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